REACTION_CXSMILES
|
C([O:5][C:6]1[CH:18]=[CH:17][C:9]([O:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1)(C)(C)C>C(O)(C(F)(F)F)=O>[O:14]1[CH2:13][CH2:12][CH:11]([O:10][C:9]2[CH:17]=[CH:18][C:6]([OH:5])=[CH:7][CH:8]=2)[CH2:16][CH2:15]1
|
Name
|
4-(4-Tert-butoxyphenoxy)tetrahydro-2H-pyran
|
Quantity
|
257 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC=C(OC2CCOCC2)C=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 90 min the mixture was concentrated
|
Duration
|
90 min
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)OC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |